2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a complex organic compound that features a benzimidazole core linked to an oxadiazole moiety through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The oxadiazole moiety is then introduced through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the formation of the acetamide bridge, which is achieved by reacting the benzimidazole and oxadiazole intermediates with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under reflux conditions.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity . The oxadiazole moiety may enhance the compound’s binding affinity and specificity . The overall effect is a modulation of biochemical pathways, leading to the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
- 3-(1H-benzo[d]imidazol-2-ylsulfanyl)methyl-4-(phenyloxy(phenylacetamido))-5-mercapto-1,2,4-triazole
- 2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide stands out due to its unique combination of benzimidazole and oxadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-27-14-6-8-15(9-7-14)28-12-18-23-20(29-24-18)10-21-19(26)11-25-13-22-16-4-2-3-5-17(16)25/h2-9,13H,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTJODZTQUUHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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